molecular formula C9H14N2O B13299310 3-(Butan-2-yloxy)pyridin-4-amine

3-(Butan-2-yloxy)pyridin-4-amine

Cat. No.: B13299310
M. Wt: 166.22 g/mol
InChI Key: BVGBMHDURGPDIP-UHFFFAOYSA-N
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Description

3-(Butan-2-yloxy)pyridin-4-amine is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butan-2-yloxy)pyridin-4-amine typically involves the reaction of 4-chloropyridine with butan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the butan-2-yloxy group. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at the 4-position of the pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yloxy)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.

Scientific Research Applications

3-(Butan-2-yloxy)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Butan-2-yloxy)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-butan-2-yloxypyridin-4-amine

InChI

InChI=1S/C9H14N2O/c1-3-7(2)12-9-6-11-5-4-8(9)10/h4-7H,3H2,1-2H3,(H2,10,11)

InChI Key

BVGBMHDURGPDIP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=CN=C1)N

Origin of Product

United States

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